![molecular formula C20H12ClF3N2O3S B4846346 2-[(2-chloro-6-nitrophenyl)thio]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4846346.png)
2-[(2-chloro-6-nitrophenyl)thio]-N-[3-(trifluoromethyl)phenyl]benzamide
Overview
Description
2-[(2-chloro-6-nitrophenyl)thio]-N-[3-(trifluoromethyl)phenyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as CNQX and is a competitive antagonist of AMPA and kainate receptors.
Mechanism of Action
2-[(2-chloro-6-nitrophenyl)thio]-N-[3-(trifluoromethyl)phenyl]benzamide acts as a competitive antagonist of AMPA and kainate receptors. It binds to the receptor site and prevents the binding of glutamate, the natural ligand of these receptors. This results in the inhibition of synaptic transmission and plasticity, which are important processes in learning and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2-chloro-6-nitrophenyl)thio]-N-[3-(trifluoromethyl)phenyl]benzamide depend on the specific experimental conditions and the target cells or tissues. In general, CNQX has been shown to inhibit synaptic transmission and plasticity, reduce cell proliferation, and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(2-chloro-6-nitrophenyl)thio]-N-[3-(trifluoromethyl)phenyl]benzamide in lab experiments include its high potency and specificity for AMPA and kainate receptors, its well-established synthesis method, and its potential applications in various areas of scientific research. The limitations of using CNQX in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and its potential off-target effects on other ionotropic glutamate receptors.
Future Directions
Related to 2-[(2-chloro-6-nitrophenyl)thio]-N-[3-(trifluoromethyl)phenyl]benzamide include the development of new derivatives with improved potency, selectivity, and pharmacokinetic properties, the investigation of its potential therapeutic applications in various diseases, and the exploration of its mechanisms of action in different cell types and tissues. Additionally, the use of CNQX in combination with other drugs or therapies may enhance its efficacy and reduce its potential side effects.
Scientific Research Applications
2-[(2-chloro-6-nitrophenyl)thio]-N-[3-(trifluoromethyl)phenyl]benzamide has been extensively used in scientific research for its potential applications in various areas such as neuroscience, cancer research, and drug development. In neuroscience, CNQX is used as a tool to study the role of AMPA and kainate receptors in synaptic transmission and plasticity. In cancer research, CNQX has been shown to have anti-proliferative effects on cancer cells and is being investigated as a potential therapeutic agent. In drug development, CNQX has been used as a lead compound for the development of new drugs targeting AMPA and kainate receptors.
properties
IUPAC Name |
2-(2-chloro-6-nitrophenyl)sulfanyl-N-[3-(trifluoromethyl)phenyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClF3N2O3S/c21-15-8-4-9-16(26(28)29)18(15)30-17-10-2-1-7-14(17)19(27)25-13-6-3-5-12(11-13)20(22,23)24/h1-11H,(H,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTADYUXXGATWQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)SC3=C(C=CC=C3Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClF3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-chloro-6-nitrophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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